Technical Guide: Synthesis Architectures of N-(2-Hydroxyethyl)-N-methylformamide
Technical Guide: Synthesis Architectures of N-(2-Hydroxyethyl)-N-methylformamide
[1]
CAS Number: 1590-50-7 Synonyms: N-Formyl-N-methylethanolamine; N-Methyl-N-(2-hydroxyethyl)formamide Molecular Formula: C₄H₉NO₂ Molecular Weight: 103.12 g/mol [1][2][3][4][5][6]
Executive Summary
N-(2-Hydroxyethyl)-N-methylformamide is a bifunctional organonitrogen compound featuring a polar amide backbone and a reactive primary hydroxyl group.[1] Structurally analogous to Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), it serves as a specialized high-boiling polar solvent and a critical intermediate in the synthesis of agrochemicals, functionalized surfactants, and gas treating agents.[1]
This guide details the two primary synthesis architectures: Transamidation via Methyl Formate (favored for laboratory and high-purity applications) and Direct Formylation via Formic Acid (favored for cost-driven bulk manufacturing).[1]
Retrosynthetic Analysis
To design a robust synthesis, we first deconstruct the target molecule.[1] The strategic disconnection occurs at the amide bond (
Figure 1: Retrosynthetic disconnection revealing the modular assembly of the target from NMEA and a C1 formyl source.
Pathway 1: Transamidation with Methyl Formate (The "Green" Route)[1]
This pathway is the preferred method for high-purity synthesis.[1] It operates under milder conditions than acid-catalyzed routes and produces methanol as a volatile byproduct, which simplifies purification.[1]
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution.[1] The secondary amine of NMEA attacks the carbonyl carbon of methyl formate.[1] A key selectivity challenge is the competition between the amine (N-formylation) and the hydroxyl group (O-formylation).[1] However, the amide is thermodynamically more stable than the ester.[1] Lower temperatures favor kinetic control, while reflux conditions ensure thermodynamic equilibration to the desired amide.[1]
Figure 2: Reaction mechanism highlighting the thermodynamic conversion of potential O-formyl impurities to the N-formyl target.
Experimental Protocol
Reagents:
-
N-Methylethanolamine (NMEA): 1.0 equivalent[1]
-
Methyl Formate: 1.2 - 1.5 equivalents (Excess drives equilibrium)[1]
-
Catalyst (Optional): Sodium Methoxide (0.5 mol%) can accelerate the reaction but is often unnecessary.[1]
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and a pressure-equalizing addition funnel. Purge with nitrogen.[1][8]
-
Addition: Charge the flask with NMEA. Cool to 0–5°C using an ice bath (exothermic reaction control).
-
Reaction: Add Methyl Formate dropwise over 60 minutes, maintaining internal temperature <10°C.
-
Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Completion: Heat the mixture to mild reflux (approx. 35–40°C) for 1 hour to ensure conversion of any O-formyl esters to the N-formyl amide.
-
Workup: Distill off the methanol byproduct and excess methyl formate at atmospheric pressure (boiling point range 32–65°C).
-
Purification: Perform vacuum distillation on the residue. Collect the fraction boiling at 135–140°C at 10 mmHg (approximate, adjust for vacuum).
Validation Check:
-
IR Spectroscopy: Disappearance of the ester carbonyl stretch (1735 cm⁻¹) and appearance of the amide carbonyl stretch (~1660 cm⁻¹).[1]
Pathway 2: Direct Formylation with Formic Acid (The Industrial Route)[1]
This pathway utilizes cheaper raw materials but requires rigorous water removal to drive the equilibrium and prevent hydrolysis.[1]
Mechanistic Insight
This is a dehydration reaction.[1] NMEA forms a salt with formic acid (ammonium formate type), which dehydrates upon heating to form the amide.[1] Azeotropic removal of water is critical.[1]
Experimental Protocol
Reagents:
-
N-Methylethanolamine (NMEA): 1.0 equivalent[1]
-
Formic Acid (85% or 98%): 1.1 equivalents[1]
-
Entrainer Solvent: Toluene or Xylene (for azeotropic distillation)[1]
Step-by-Step Workflow:
-
Mixing: In a reactor fitted with a Dean-Stark trap, slowly add Formic Acid to NMEA. Caution: Highly exothermic salt formation.
-
Dehydration: Add Toluene (approx. 200 mL per mole of amine). Heat the mixture to reflux.
-
Water Removal: Monitor the collection of water in the Dean-Stark trap. Continue reflux until the theoretical amount of water (plus water from aqueous formic acid) is collected.[1]
-
Solvent Strip: Remove Toluene via rotary evaporation or atmospheric distillation.[1]
-
Purification: Vacuum distill the crude oil to obtain the pure product.
Comparative Data Summary
| Parameter | Methyl Formate Route | Formic Acid Route |
| Atom Economy | High (Byproduct: Methanol) | Moderate (Byproduct: Water) |
| Reaction Temp | Low (0°C to 40°C) | High (110°C to 140°C) |
| Corrosion Risk | Low | High (Hot Formic Acid) |
| Purity Profile | Excellent (>98% typical) | Good (Trace acid/water possible) |
| Key Hazard | Flammability (Methyl Formate) | Corrosivity/Burns (Formic Acid) |
Analytical Characterization
Validating the synthesis requires recognizing the unique spectral signature of formamides, which exist as two rotamers (cis/trans) due to the partial double bond character of the C-N bond.[1]
-
¹H NMR (CDCl₃, 400 MHz): You will observe two sets of signals (typically in a 2:1 to 3:1 ratio).[1]
-
IR Spectrum:
Safety & Handling
-
Methyl Formate: Extremely flammable (Flash point: -19°C).[1] Use spark-proof equipment and work in a well-ventilated fume hood.[1]
-
N-Methylethanolamine: Corrosive and toxic.[1] Causes severe skin burns and eye damage.[1]
-
Reaction Control: Both pathways involve exothermic initial steps.[1] Active cooling is mandatory during reagent mixing.[1]
References
-
PubChem. (2025).[1][6] N-(2-Hydroxyethyl)-N-methylformamide (CAS 1590-50-7).[1][2][3][4][5][6][10] National Library of Medicine.[1] [Link][1]
-
Bipp, H., & Kieczka, H. (2012).[1] Formamides. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General reference for industrial formamide synthesis via methyl formate and formic acid).
-
Wikipedia. (2024).[1] N-Methylformamide.[1][2][3][4][5][6][11][10][12] (Analogous synthesis protocols via methyl formate aminolysis).[1][11] [Link][1][12]
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